molecular formula C11H8F3NS2 B2661311 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole CAS No. 27443-04-5

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B2661311
CAS No.: 27443-04-5
M. Wt: 275.31
InChI Key: UESPPBXGEOHJOM-UHFFFAOYSA-N
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Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trifluorobutenyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3,4,4-trifluoro-3-butenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trifluorobutenyl group can be reduced to a trifluorobutyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Trifluorobutyl derivatives.

    Substitution: Nitrobenzothiazoles, halobenzothiazoles.

Scientific Research Applications

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluorobutenyl group.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole ring and trifluorobutenyl group. These interactions can modulate the activity of the target, leading to the desired therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]pyridine-3-carboxylic acid
  • Ethyl 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate

Uniqueness

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the trifluorobutenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and potential biological activity, which may not be present in similar compounds.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NS2/c12-7(10(13)14)5-6-16-11-15-8-3-1-2-4-9(8)17-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESPPBXGEOHJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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